molecular formula C11H16ClNO B2853334 (2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride CAS No. 2411180-47-5

(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride

Cat. No.: B2853334
CAS No.: 2411180-47-5
M. Wt: 213.71
InChI Key: XEVDJZZEWCBKTG-GHMZBOCLSA-N
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Description

(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of (2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This distinct stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

(2R,3R)-3-methoxy-2-phenylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXCPOZDRMZDBW-NDXYWBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCN[C@@H]1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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